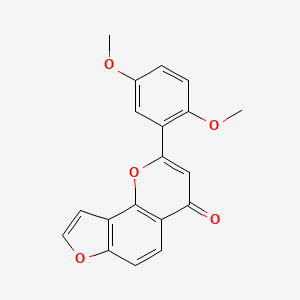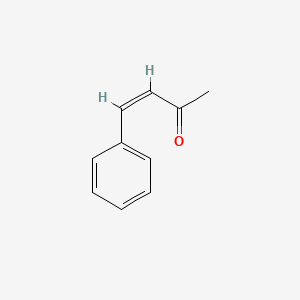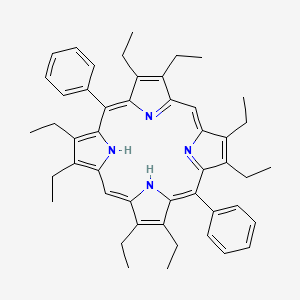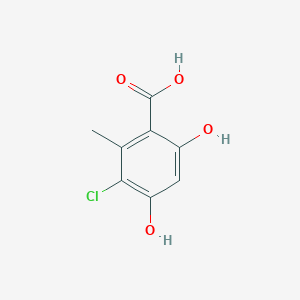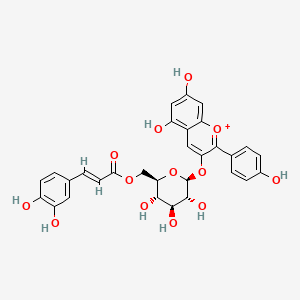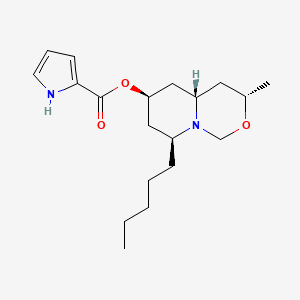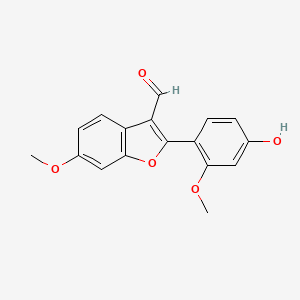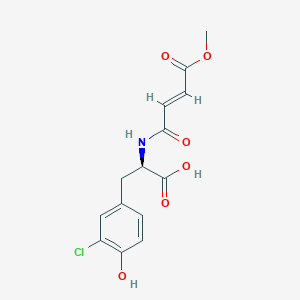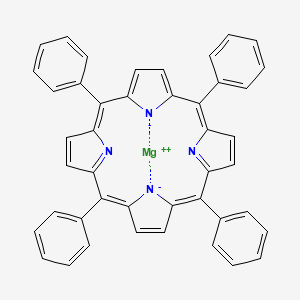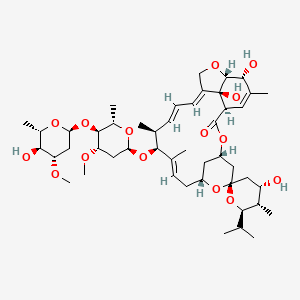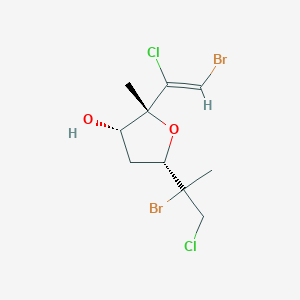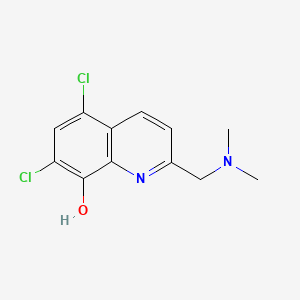
PBT-1033
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
PBT-1033 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es den Transport von Kupfer- und Zinkionen in das Zytoplasma erleichtert . Diese Wirkung führt zur Deaktivierung wichtiger Enzyme wie Glycogensynthasekinase 3β und Calcineurin, die an der Pathogenese neurodegenerativer Erkrankungen beteiligt sind . Durch die Modulation dieser molekularen Ziele trägt this compound dazu bei, die Neurotoxizität zu reduzieren und die kognitiven Funktionen zu verbessern .
Ähnliche Verbindungen:
PBT-2: Ein weiteres neuroprotektives Mittel mit ähnlicher Metallionophor-Aktivität.
Desferrioxamin: Ein Eisenchelat mit neuroprotektiven Wirkungen.
Einzigartigkeit von this compound: this compound zeichnet sich durch seine doppelte Wirkung als Kupfer- und Zink-Ionophor aus, wodurch es gleichzeitig mehrere molekulare Ziele modulieren kann . Diese einzigartige Eigenschaft erhöht sein therapeutisches Potenzial im Vergleich zu anderen ähnlichen Verbindungen, die möglicherweise nur ein einziges Metallion anvisieren .
Wirkmechanismus
Target of Action
PBT-1033, also known as PBT-2, is a small molecule that primarily targets the Amyloid Precursor Protein (APP) and Tau protein . These proteins play a crucial role in neurodegenerative diseases such as Alzheimer’s and Huntington’s disease .
Mode of Action
This compound is an orally active copper/zinc ionophore . It delivers copper and zinc ions into the cytoplasm, which deactivates the kinase glycogen synthase kinase 3β and the phosphatase calcineurin . These are potential targets for Huntington’s disease .
Biochemical Pathways
It is known that this compound can protect neurons against glutamate-induced excitotoxicity . It also reduces NMDAR-mediated Ca2+ flux in mouse cortical neurons and increases GSK3α/β phosphorylation in SH-SY5Y cells .
Pharmacokinetics
A clinical trial has been conducted to evaluate the absorption, metabolism, and excretion of this compound and to estimate its absolute bioavailability .
Result of Action
This compound has shown to restore cognition in mouse models of Alzheimer’s disease (AD) . It also has antibacterial activity against Gram-positive bacteria . In a mouse model of Alzheimer’s disease, this compound increased hippocampal apical spine density and basal spine density .
Biochemische Analyse
Biochemical Properties
8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with telomerase, an enzyme crucial for maintaining telomere length in chromosomes . The compound acts as a telomerase inhibitor, targeting c-myc G-quadruplex DNA and inducing cell apoptosis via cell cycle arrest and DNA damage . Additionally, it forms complexes with metal ions, which can further modulate its biochemical properties .
Cellular Effects
The effects of 8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving tumor cell lines such as Hep-G2, BEL-7404, NCI-H460, A549, and T-24, the compound exhibited cytotoxicity, leading to cell apoptosis . This cytotoxic effect is primarily due to its ability to inhibit telomerase and induce DNA damage .
Molecular Mechanism
At the molecular level, 8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- exerts its effects through several mechanisms. It binds to c-myc G-quadruplex DNA, inhibiting telomerase activity . This binding leads to the stabilization of the G-quadruplex structure, preventing the elongation of telomeres and ultimately causing cell death. Additionally, the compound can form complexes with metal ions, which can further influence its molecular interactions and biochemical properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, particularly in tumor cell lines .
Dosage Effects in Animal Models
The effects of 8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and influence metabolic flux . The compound’s metabolism can lead to the formation of various metabolites, which can further impact its biochemical properties and cellular effects .
Transport and Distribution
The transport and distribution of 8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- plays a vital role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for example, is crucial for its interaction with DNA and inhibition of telomerase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PBT-1033 involves the reaction of 5,7-dichloro-8-hydroxyquinoline with dimethylamine in the presence of a suitable base . The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to maintain the consistency and purity of the final product . The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Arten von Reaktionen: PBT-1033 unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um Hydrochinonderivate zu ergeben.
Substitution: this compound kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Chloratome durch andere Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid werden verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.
Substitution: Nukleophile wie Amine oder Thiole werden unter basischen Bedingungen verwendet.
Hauptprodukte, die gebildet werden:
Oxidation: Chinonderivate.
Reduktion: Hydrochinonderivate.
Substitution: Verschiedene substituierte Chinolinderivate.
Vergleich Mit ähnlichen Verbindungen
PBT-2: Another neuroprotective agent with similar metal ionophore activity.
Clioquinol: A related compound with metal chelation properties used in the treatment of neurodegenerative diseases.
Desferrioxamine: An iron chelator with neuroprotective effects.
Uniqueness of PBT-1033: this compound stands out due to its dual action as a copper and zinc ionophore, which allows it to modulate multiple molecular targets simultaneously . This unique property enhances its therapeutic potential compared to other similar compounds that may only target a single metal ion .
Eigenschaften
IUPAC Name |
5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c1-16(2)6-7-3-4-8-9(13)5-10(14)12(17)11(8)15-7/h3-5,17H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPOQCQXOSEMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701029571 | |
| Record name | 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
747408-78-2, 1123760-88-2 | |
| Record name | 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=747408-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PBT2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0747408782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PBT 2 (anti-Alzheimer agent) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1123760882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PBT-1033 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05565 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PBT-1033 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7K6GJQ4O4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-5-hydroxy-7-methoxy-8-[(E)-3-oxo-1-butenyl]flavanone](/img/structure/B1248643.png)
![(4S,6R)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B1248645.png)
